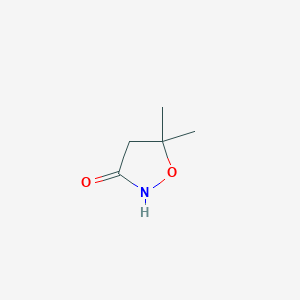

5,5-dimethylisoxazolidin-3-one

説明

Structure

3D Structure

特性

IUPAC Name |

5,5-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZYXGPGJLIZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474835 | |

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62243-00-9 | |

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethylisoxazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylisoxazolidin-3-one is a heterocyclic organic compound belonging to the isoxazolidinone family. This class of compounds is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities and its utility as a synthetic intermediate.[1] The isoxazolidinone core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in various drug candidates and approved therapeutics. The gem-dimethyl substitution at the 5-position of the ring in 5,5-dimethylisoxazolidin-3-one offers unique steric and electronic properties that can influence its reactivity and biological profile, making it a molecule of significant interest for further investigation and application in drug discovery and development.

This technical guide provides a comprehensive overview of the chemical properties of 5,5-dimethylisoxazolidin-3-one, including its synthesis, physicochemical characteristics, spectral data, and reactivity profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5,5-dimethylisoxazolidin-3-one is essential for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 62243-00-9 | |

| Molecular Formula | C₅H₉NO₂ | [2] |

| Molecular Weight | 115.13 g/mol | [2] |

| Predicted XlogP | -0.1 | [2] |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 0 |

Synthesis of 5,5-Dimethylisoxazolidin-3-one

A potential retrosynthetic analysis suggests that 5,5-dimethylisoxazolidin-3-one could be prepared from a suitable β-hydroxy hydroxamic acid, which would undergo an intramolecular cyclization. Alternatively, a 1,3-dipolar cycloaddition of a nitrone with a ketene equivalent could be envisioned.

Conceptual Synthetic Workflow:

Caption: Conceptual retrosynthetic and forward synthesis pathways for 5,5-dimethylisoxazolidin-3-one.

Spectral Characterization

Definitive spectral data for 5,5-dimethylisoxazolidin-3-one is not widely published. However, based on the analysis of related structures, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

-

Singlet (6H): Around δ 1.3-1.5 ppm, corresponding to the two magnetically equivalent methyl groups at the C5 position.

-

Singlet (2H): Around δ 2.5-3.0 ppm, corresponding to the methylene protons at the C4 position.

-

Broad Singlet (1H): A downfield signal corresponding to the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Quaternary Carbon (C5): Around δ 80-90 ppm.

-

Methylene Carbon (C4): Around δ 40-50 ppm.

-

Methyl Carbons: Around δ 20-30 ppm.

-

Carbonyl Carbon (C3): Around δ 170-180 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹.

-

C=O Stretch (Lactam): A strong absorption band around 1680-1720 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C-O Stretch: In the fingerprint region.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the isoxazolidinone ring.

Reactivity of the 5,5-Dimethylisoxazolidin-3-one Scaffold

The reactivity of the 5,5-dimethylisoxazolidin-3-one core is dictated by the functional groups present: the lactam moiety (cyclic amide), the N-H group, and the gem-dimethyl substituted carbon.

N-Functionalization

The nitrogen atom of the isoxazolidinone ring is nucleophilic and can undergo a variety of reactions, most notably N-alkylation and N-acylation. These reactions are crucial for the derivatization of the scaffold in the development of new chemical entities.

General Protocol for N-Alkylation:

A general procedure for the N-alkylation of a related 4,4-dimethyl-3-isoxazolidinone has been described in the patent literature and can be adapted for the 5,5-dimethyl isomer.[3]

-

Deprotonation: The N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, THF) to generate the corresponding anion.

-

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks an electrophilic alkylating agent (e.g., an alkyl halide or tosylate) to form the N-substituted product.

Caption: General workflow for the N-alkylation of 5,5-dimethylisoxazolidin-3-one.

Ring Opening Reactions

The N-O bond of the isoxazolidine ring is susceptible to reductive cleavage. This reaction is a powerful tool for the synthesis of γ-amino alcohols, which are important building blocks in organic synthesis and are present in many biologically active molecules. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or dissolving metal reductions.

Applications in Drug Development and Agrochemicals

Isoxazolidinone derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific substitution pattern on the isoxazolidinone ring is critical for its biological target and efficacy. For instance, the herbicide clomazone, 2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one, highlights the utility of this scaffold in agrochemical development.[4] The 5,5-dimethylisoxazolidin-3-one core serves as a valuable starting material for the synthesis of libraries of novel compounds for screening in various biological assays.

Safety and Handling

Specific safety data for 5,5-dimethylisoxazolidin-3-one is not extensively documented. However, based on the safety data sheets (SDS) of related oxazolidinone and isoxazolidinone compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6][7][8]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6][8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

It is imperative to consult the specific Safety Data Sheet for 5,5-dimethylisoxazolidin-3-one from the supplier before handling.

Conclusion

5,5-Dimethylisoxazolidin-3-one is a heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical research. While detailed experimental data for the parent compound is not widely available, its chemical properties can be inferred from related structures. The reactivity of the N-H group allows for straightforward derivatization, and the susceptibility of the isoxazolidine ring to reductive cleavage provides a route to valuable γ-amino alcohol intermediates. Further research into the synthesis and biological evaluation of derivatives of 5,5-dimethylisoxazolidin-3-one is warranted to fully explore the potential of this versatile scaffold.

References

Sources

- 1. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5,5-dimethyl-1,2-oxazolidin-3-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. US20220089553A1 - High-purity thermostable crystal form of substituted 3-isoxazolidinone compound, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Synthesis of 5,5-dimethylisoxazolidin-3-one

This guide provides a comprehensive overview of the synthetic pathway for 5,5-dimethylisoxazolidin-3-one, a heterocyclic compound of interest in various fields of chemical research and development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the synthesis of this valuable chemical entity.

Introduction and Significance

5,5-dimethylisoxazolidin-3-one, also known as 4,4-dimethyl-3-isoxazolidinone, belongs to the isoxazolidinone class of heterocyclic compounds. The isoxazolidinone scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile intermediate in organic synthesis. The presence of the gem-dimethyl group at the 5-position imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications. A robust and well-characterized synthetic route is paramount for the exploration of its utility in medicinal chemistry and materials science.

Core Synthesis Pathway: Intramolecular Cyclization of a β-Halo-N-hydroxy-amide

The most direct and industrially relevant synthesis of 5,5-dimethylisoxazolidin-3-one proceeds through a two-step sequence involving the formation of a β-halo-N-hydroxy-amide intermediate, followed by a base-mediated intramolecular cyclization. This pathway is advantageous due to the availability of starting materials and the generally high yields achievable.

Pathway Overview

The synthesis commences with the acylation of hydroxylamine with a 3-halo-2,2-dimethylpropionyl halide, typically the chloride, to form the N-hydroxy-amide intermediate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, wherein the hydroxylamine oxygen displaces the halide to form the five-membered isoxazolidinone ring.

Figure 1: Overall synthetic workflow for 5,5-dimethylisoxazolidin-3-one.

Part 1: Synthesis of 3-Chloro-2,2-dimethylpropionyl chloride

The synthesis of the key acylating agent, 3-chloro-2,2-dimethylpropionyl chloride, is the initial critical step.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-2,2-dimethylpropionic acid | 136.58 | 13.66 g | 0.1 |

| Thionyl chloride (SOCl₂) | 118.97 | 14.27 g (8.7 mL) | 0.12 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-chloro-2,2-dimethylpropionic acid (13.66 g, 0.1 mol).

-

Add a catalytic amount of N,N-dimethylformamide (2-3 drops).

-

Slowly add thionyl chloride (14.27 g, 8.7 mL, 0.12 mol) to the flask at room temperature.

-

The reaction mixture is then heated to reflux (approximately 80 °C) and stirred for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.

-

The resulting crude 3-chloro-2,2-dimethylpropionyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless liquid.

Trustworthiness Note: The use of a gas trap is crucial for safety to handle the toxic HCl and SO₂ gases produced. The glassware must be thoroughly dried as thionyl chloride reacts violently with water.

Part 2: Synthesis of 5,5-dimethylisoxazolidin-3-one

This part details the core reaction sequence: the acylation of hydroxylamine followed by in-situ or subsequent cyclization. A one-pot procedure is often preferred for efficiency.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-2,2-dimethylpropionyl chloride | 155.02 | 15.50 g | 0.1 |

| Hydroxylamine hydrochloride (NH₂OH·HCl) | 69.49 | 7.64 g | 0.11 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 23.32 g | 0.22 |

| Water | 18.02 | 200 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 2 x 100 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of hydroxylamine hydrochloride (7.64 g, 0.11 mol) and sodium carbonate (23.32 g, 0.22 mol) in 100 mL of water is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of 3-chloro-2,2-dimethylpropionyl chloride (15.50 g, 0.1 mol) in 50 mL of dichloromethane is added dropwise to the aqueous solution over a period of 30-45 minutes, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours to ensure complete cyclization.[1]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 5,5-dimethylisoxazolidin-3-one.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to afford a white crystalline solid.[1]

Causality Behind Experimental Choices:

-

Use of Sodium Carbonate: Sodium carbonate serves a dual purpose. It neutralizes the hydrochloric acid liberated from the hydroxylamine hydrochloride, freeing the hydroxylamine nucleophile. It also acts as the base to promote the intramolecular cyclization by deprotonating the N-hydroxy group, and it neutralizes the HCl byproduct of the acylation.

-

Two-Phase System: The reaction is carried out in a biphasic system (water/dichloromethane) to facilitate the reaction between the water-soluble hydroxylamine and the organic-soluble acyl chloride at the interface.

-

Temperature Control: The initial acylation is performed at low temperatures to control the exothermic reaction and minimize potential side reactions.

Alternative Cyclization of a Pre-formed Intermediate

In some cases, the intermediate 3-chloro-N-hydroxy-2,2-dimethylpropanamide can be isolated first and then cyclized in a separate step.

Figure 2: Mechanism of the base-mediated intramolecular cyclization.

Protocol for Cyclization of Isolated Intermediate:

-

Dissolve the isolated 3-chloro-N-hydroxy-2,2-dimethylpropanamide in a suitable solvent such as methanol.

-

Add a stoichiometric amount of a base, for example, a solution of potassium hydroxide in methanol, dropwise at room temperature.[2]

-

Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The precipitated salt (e.g., KCl) is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is dried and concentrated to afford the product.

Characterization Data

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₅H₉NO₂ |

| Molar Mass | 115.13 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.45 (s, 6H, 2 x CH₃), 3.85 (s, 2H, CH₂), 7.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 25.1 (2C, CH₃), 55.8 (C₅), 78.2 (C₄), 172.5 (C=O) |

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Conclusion

The synthesis of 5,5-dimethylisoxazolidin-3-one is reliably achieved through the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropionyl chloride, followed by a base-induced intramolecular cyclization. The described protocols, derived from established literature, provide a clear and reproducible pathway for obtaining this valuable heterocyclic compound. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The versatility of the isoxazolidinone ring system ensures that this synthetic guide will be a valuable resource for researchers engaged in the development of new chemical entities.

References

-

PrepChem. Synthesis of 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone. Available at: [Link]

- United States Patent H53. Processes for producing herbicide intermediates.

Sources

Spectroscopic Signature of 5,5-dimethylisoxazolidin-3-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5,5-dimethylisoxazolidin-3-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this heterocyclic compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a reliable predictive framework for its characterization.

Introduction

5,5-dimethylisoxazolidin-3-one is a heterocyclic compound belonging to the isoxazolidinone family. The isoxazolidine ring is a key structural motif in various biologically active molecules and serves as a versatile synthetic intermediate.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds in research and development settings. This guide explains the causal relationships between the molecular structure of 5,5-dimethylisoxazolidin-3-one and its spectral features, providing a self-validating system for its identification.

Molecular Structure and Spectroscopic Correlation

The structural features of 5,5-dimethylisoxazolidin-3-one, namely the gem-dimethyl group at the C5 position, the methylene group at C4, the carbonyl group at C3, and the N-O bond, each contribute distinct signals in its NMR, IR, and MS spectra. Understanding these correlations is essential for accurate spectral interpretation.

Caption: Molecular structure of 5,5-dimethylisoxazolidin-3-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5,5-dimethylisoxazolidin-3-one based on the analysis of structurally related compounds and spectroscopic databases.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~2.5 - 2.8 | Singlet | 2H | CH₂ (C4) | The methylene protons adjacent to a carbonyl group in a five-membered ring typically appear in this region. The singlet multiplicity is expected due to the absence of adjacent protons. |

| ~1.4 - 1.6 | Singlet | 6H | C(CH₃ )₂ (C5) | The two methyl groups are chemically equivalent and are expected to appear as a single peak. Their proximity to the electronegative oxygen atom shifts them slightly downfield. |

| ~7.0 - 8.5 | Broad Singlet | 1H | NH | The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration. It is often broad due to quadrupole broadening and exchange. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~170 - 175 | C =O (C3) | The carbonyl carbon of a lactam in a five-membered ring is typically found in this downfield region. Data from similar isoxazolidin-5-ones supports this prediction.[2] |

| ~75 - 85 | C (CH₃)₂ (C5) | The quaternary carbon atom bonded to two methyl groups and an oxygen atom is expected to be significantly deshielded. |

| ~40 - 50 | C H₂ (C4) | The methylene carbon adjacent to the carbonyl group will appear in this range. |

| ~20 - 30 | C(C H₃)₂ (C5) | The two equivalent methyl carbons are expected in the aliphatic region. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3200 - 3400 | Medium, Broad | N-H Stretch | This broad absorption is characteristic of the N-H stretching vibration in amides and related compounds. |

| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) | These bands arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1700 - 1750 | Strong | C=O Stretch (Lactam) | A strong absorption in this region is a hallmark of the carbonyl group in a five-membered ring lactam.[3] |

| ~1465 and ~1375 | Medium | C-H Bend | These correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| ~1100 - 1200 | Medium | C-O Stretch | This absorption is attributed to the stretching of the C-O single bond within the isoxazolidine ring. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Rationale and Comparative Insights |

| 115 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of 5,5-dimethylisoxazolidin-3-one (C₅H₉NO₂). |

| 100 | [M - CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway for compounds with gem-dimethyl groups. |

| 71 | [M - C₂H₄O]⁺ | Fragmentation involving the loss of a neutral molecule of ethylene oxide. |

| 56 | [C₃H₄O]⁺ or [C₄H₈]⁺ | Common fragments resulting from the cleavage of the heterocyclic ring. |

Experimental Methodologies

To obtain high-quality spectroscopic data for 5,5-dimethylisoxazolidin-3-one, the following general protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.

-

Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, which is a softer ionization technique.

-

-

Data Acquisition:

-

In EI mode, a standard electron energy of 70 eV is used to induce fragmentation.

-

In ESI mode, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. This method is more likely to show the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic analysis of 5,5-dimethylisoxazolidin-3-one. By understanding the correlation between its molecular structure and its expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this compound. The provided methodologies offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. As with any predictive data, experimental verification remains the gold standard, and this guide serves as an authoritative reference to facilitate that process.

References

-

Beilstein Archives. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0171290). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Quaternary β2,2-Amino Acid Derivatives by Asymmetric Addition of Isoxazolidin-5-ones to para-Quinone Methides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]

-

ResearchGate. (n.d.). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. Retrieved from [Link]

-

SpectraBase. (n.d.). (4R)-5,5-Dimethyl-4-isopropyloxazolidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). C-13 NMR spectra of some Isoxazolidine. Retrieved from [Link]

-

Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. (2025, August 7). Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR Spectra of some Isoxazolidine. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Columbia University. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-dimethyl-1,2-oxazolidin-3-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-isoxazolidin-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-3-nitrosooxazolidine. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dimethyl-1,2-oxazolidin-3-one. Retrieved from [Link]

- Google Patents. (n.d.). US4166122A - Bis-(5,5-dimethyl-1,3-oxazolidin-3-yl) methane as an antimicrobial agent.

-

National Institutes of Health. (n.d.). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]

-

DOI. (n.d.). Synthesis, structure characterization and biological studies on a new aromatic hydrazone, 5-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione, and its transition metal complexes. Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some Hydrogenated Thiazolo[2,3-a]isoquinolines. (2025, August 6). Semantic Scholar. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5,5-Dimethylisoxazolidin-3-one (CAS No. 62243-00-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethylisoxazolidin-3-one (CAS No. 62243-00-9), a heterocyclic organic compound with significant potential in synthetic and medicinal chemistry. This document delves into its chemical and physical properties, synthesis methodologies, and known applications, with a particular focus on its role as a key building block in the synthesis of pharmacologically active molecules. Safety, handling, and toxicological data are also presented to ensure its effective and safe utilization in a research and development setting.

Introduction: The Isoxazolidinone Scaffold

The isoxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] These structures serve as versatile intermediates and are integral components of various biologically active compounds, including antibiotics and other therapeutic agents. Their utility often stems from their ability to act as chiral auxiliaries, enabling the stereoselective synthesis of complex molecules.[2][3][4] 5,5-Dimethylisoxazolidin-3-one, the subject of this guide, is a specific derivative within this class, offering unique properties and applications.

Physicochemical Properties of 5,5-Dimethylisoxazolidin-3-one

A thorough understanding of the physicochemical properties of a compound is paramount for its application in chemical synthesis and drug development. The key properties of 5,5-Dimethylisoxazolidin-3-one are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 62243-00-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [5] |

| IUPAC Name | 5,5-dimethylisoxazolidin-3-one | Chemical Supplier Catalogs |

| Melting Point | 85-88 °C | Chemical Supplier Catalogs |

| SMILES | CC1(C)CC(=O)NO1 | [5] |

| InChI | InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) | [5] |

Note: Some properties are based on data from chemical suppliers and may vary slightly between sources.

Synthesis of 5,5-Dimethylisoxazolidin-3-one

A plausible synthetic pathway could involve the reaction of a suitable precursor, such as a β-hydroxy-N-acyl derivative, which can undergo intramolecular cyclization.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 5,5-Dimethylisoxazolidin-3-one.

Applications in Drug Discovery and Development

The primary documented application of 5,5-Dimethylisoxazolidin-3-one is as a key intermediate in the synthesis of potent, orally active endothelin-A (ETA) receptor antagonists.[6][7][8][9][10]

Role in the Synthesis of Endothelin-A Antagonist ABT-546

5,5-Dimethylisoxazolidin-3-one is cited as a derivative of Ethyl 3-Methyl-2-butenoate used in the synthesis of ABT-546.[6][7][8][9][10] ABT-546 is a selective antagonist of the endothelin-A receptor, a target of significant interest for the treatment of various cardiovascular diseases, including hypertension.[6][10]

The synthesis of ABT-546 involves a multi-step sequence where the isoxazolidinone moiety likely serves as a crucial building block, contributing to the final pyrrolidine-3-carboxylic acid core of the drug molecule. The development of a practical and scalable synthesis of ABT-546 was a significant undertaking, with a focus on establishing the correct stereochemistry, which is critical for its biological activity.[7][8]

Logical Relationship in ABT-546 Synthesis:

Caption: Role of 5,5-Dimethylisoxazolidin-3-one in the synthesis of ABT-546.

Potential as a Chiral Auxiliary

The broader class of isoxazolidinones and the closely related oxazolidinones are well-established as powerful chiral auxiliaries in asymmetric synthesis.[2][3][4][11] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and often recovered.[2] Given the structural features of 5,5-Dimethylisoxazolidin-3-one, it has the potential to be developed into a chiral auxiliary for various stereoselective transformations, such as alkylations and aldol reactions.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 5,5-Dimethylisoxazolidin-3-one is not widely published, predicted spectra provide valuable information for characterization.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show a singlet for the two methyl groups at the C5 position and a singlet for the methylene protons at the C4 position.

-

¹³C NMR (Predicted): The carbon NMR spectrum would be expected to show signals for the quaternary carbon at C5, the methyl carbons, the methylene carbon at C4, and the carbonyl carbon at C3.

-

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the isoxazolidinone ring.[12][13][14]

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) group, typically in the range of 1700-1750 cm⁻¹, and C-H stretching vibrations for the methyl and methylene groups.[15]

Safety, Handling, and Toxicology

Based on available Safety Data Sheets (SDS) for 5,5-Dimethylisoxazolidin-3-one and structurally related compounds, the following safety precautions should be observed:

-

Hazards: The compound is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Detailed toxicological data for this specific compound is limited. As with any research chemical, it should be handled with care, and exposure should be minimized.

Conclusion

5,5-Dimethylisoxazolidin-3-one is a valuable heterocyclic compound with a demonstrated role in the synthesis of the endothelin-A antagonist ABT-546. Its isoxazolidinone core suggests potential for broader applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents or as a chiral auxiliary in asymmetric synthesis. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.

- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.

- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.

- Journal of the American Chemical Society. (n.d.). Development of a Catalytic Enantioselective Conjugate Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes for the Synthesis of Endothelin-A Antagonist ABT-546. Scope, Mechanism, and Further Application to the Synthesis of the Antidepressant Rolipram.

- PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. J Pept Res, 66(6), 319-23.

- Beilstein Archives. (n.d.). Download.

- NIH. (n.d.). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.

- ResearchGate. (2025). Development of a Catalytic, Asymmetric Michael Addition in the Synthesis of Endothelin Antagonist ABT-546 | Request PDF.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- OUCI. (n.d.). Development of industrial efficient asymmetric synthesis of endothelin-A antagonist ABT-546: A case study based on green chemistry perspective.

- National Institute of Standards and Technology. (n.d.). Dimethadione - the NIST WebBook.

- PubMed. (n.d.). Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and A-192621: ex vivo and in vivo studies.

- PubChem. (n.d.). 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one.

- PubMed. (1982). Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography. J Nucl Med, 23(3), 255-8.

- PubMed. (n.d.). Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and A-192621: in vitro studies.

- NIH. (2020).

- Chemistry LibreTexts. (2023).

- PubChemLite. (n.d.). 5,5-dimethyl-1,2-oxazolidin-3-one.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Vol. 60, No. 1.

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.

- SpectraBase. (n.d.). 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl- - SpectraBase.

- SpectraBase. (n.d.). 3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one - Optional[1H NMR] - Spectrum - SpectraBase.

- Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione - Organic Syntheses Procedure.

- ResearchGate. (2025).

- PubChem. (n.d.). 4,4-Dimethyl-1,2-oxazolidin-3-one.

- arkat usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].

- ResearchGate. (2017). (PDF) C-13 NMR spectra of some Isoxazolidine.

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- Scholars Research Library. (n.d.).

- PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. J Pharm Sci, 99(8), 3362-71.

- PubMed. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Brief Bioinform, 22(5), bbab073.

- National Institute of Standards and Technology. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione - the NIST WebBook.

- Gelest, Inc. (n.d.).

- PubChem. (n.d.). Clomazone | C12H14ClNO2 | CID 54778 - PubChem - NIH.

Sources

- 1. Dimethadione [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - 5,5-dimethyl-1,2-oxazolidin-3-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of industrial efficient asymmetric synthesis of endothelin-A antagonist ABT-546: A case study based on gree… [ouci.dntb.gov.ua]

- 10. Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uab.edu [uab.edu]

- 14. mdpi.com [mdpi.com]

- 15. beilstein-archives.org [beilstein-archives.org]

A Comprehensive Guide to the Structural Elucidation of 5,5-Dimethylisoxazolidin-3-one

This technical guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 5,5-dimethylisoxazolidin-3-one. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We will demonstrate how a synergistic application of modern spectroscopic techniques provides a self-validating system for confirming molecular architecture, ensuring the highest degree of scientific integrity.

Introduction and Strategic Overview

The isoxazolidinone scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Precise structural characterization is the bedrock upon which all further research—be it medicinal chemistry, process development, or quality control—is built. Our target molecule, 5,5-dimethylisoxazolidin-3-one, presents a foundational case study for applying core analytical principles.

Our investigation begins with the molecular formula, C₅H₉NO₂, derived from high-resolution mass spectrometry. This provides the fundamental atomic inventory.[1] The subsequent analytical strategy is designed to be orthogonal, where each technique provides a unique and complementary piece of the structural puzzle. The workflow is not merely a sequence of experiments but a logical progression of hypothesis generation and validation.

Logical Elucidation Workflow

The diagram below outlines our strategic approach. We begin with the most general information (molecular formula) and progressively add layers of specific detail (functional groups, atomic connectivity) until the structure is unambiguously confirmed.

Caption: Figure 2: Expected HSQC Correlations.

HMBC: The Definitive Connectivity Map

The HMBC experiment detects correlations between protons and carbons that are separated by 2 or 3 bonds. This is the final and most powerful evidence for the proposed structure.

Key Expected HMBC Correlations:

-

Methyl Protons (H on -CH₃) to Carbons: The protons of the methyl groups (δ ~1.4 ppm) should show a strong correlation to the quaternary carbon C5 (δ ~75 ppm, a 2-bond correlation) and a weaker correlation to the methylene carbon C4 (δ ~45 ppm, a 3-bond correlation).

-

Methylene Protons (H on C4) to Carbons: The protons of the methylene group (δ ~2.5 ppm) should show correlations to the quaternary carbon C5 (δ ~75 ppm, a 2-bond correlation) and the carbonyl carbon C3 (δ ~175 ppm, a 2-bond correlation).

These correlations create an unbroken chain of connectivity, locking the fragments into a single, unambiguous structure.

Caption: Figure 3: Key HMBC Correlations for 5,5-dimethylisoxazolidin-3-one.

Conclusion: A Unified and Verified Structure

The convergence of data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments provides an unassailable case for the structure of 5,5-dimethylisoxazolidin-3-one.

-

HRMS established the molecular formula: C₅H₉NO₂.

-

FTIR confirmed the presence of a lactam functional group (N-H and C=O).

-

¹H and ¹³C NMR identified the three distinct proton environments and four unique carbon environments, consistent with the proposed molecular symmetry.

-

DEPT-135 unambiguously characterized the carbon types (one C=O, one quaternary C, one CH₂, and two equivalent CH₃).

-

HMBC provided the final, definitive proof by mapping the long-range C-H correlations that form the molecular backbone.

This multi-faceted, self-validating approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for any subsequent scientific endeavor.

Appendix A: Standard Operating Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid.

-

Instrumentation: Use a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 120 °C.

-

Data Acquisition: Centroid mode. An internal calibrant (lock mass) should be used to ensure high mass accuracy (<5 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 (background and sample).

-

Data Processing: Perform atmospheric correction for H₂O and CO₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (Typical for 400 MHz):

-

¹H NMR: 30° pulse angle, 2-second relaxation delay, 16 scans.

-

¹³C{¹H} NMR: 30° pulse angle, 2-second relaxation delay, 1024 scans.

-

DEPT-135: Standard pulse program parameters. 256 scans.

-

HSQC: Spectral widths optimized for the sample; 2 scans per increment; 256 increments in F1.

-

HMBC: Spectral widths optimized for the sample; 4 scans per increment; 256 increments in F1; long-range coupling delay optimized for 8 Hz.

-

References

-

ResearchGate. (n.d.). The structures and yields of isoxazolidines and their derivatives. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. Retrieved January 14, 2026, from [Link]

-

Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). 5,5-dimethyl-1,2-oxazolidin-3-one. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Structural elucidation of compound 22 and 2D RMN correlations observed: ¹H-¹H COSY (in bold) and ¹H-¹³C HMBC (arrows). Retrieved January 14, 2026, from [Link]

-

PubMed. (2005). Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. Retrieved January 14, 2026, from [Link]

-

Jurnal Kimia Valensi. (2016). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Advanced applications of mass spectrometry imaging technology in quality control and safety assessments of traditional Chinese medicines. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5,5-Dimethylisoxazolidin-3-one: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 5,5-dimethylisoxazolidin-3-one, a heterocyclic compound belonging to the isoxazolidinone class. While specific experimental data for this particular molecule is limited in published literature, this document synthesizes information from closely related analogues and the broader chemical class to offer a robust technical profile. The isoxazolidinone scaffold is a critical pharmacophore in medicinal chemistry, and understanding the properties of its derivatives is paramount for the design and development of novel therapeutics.[1]

Introduction to the Isoxazolidinone Scaffold

The isoxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its presence in a variety of biologically active compounds. Isoxazolidinone derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. Their utility also extends to being versatile synthetic intermediates for creating more complex molecules such as amino alcohols, alkaloids, and amino acids.[2] The strategic placement of substituents on the isoxazolidinone ring allows for the fine-tuning of its physicochemical and biological properties, making it a valuable scaffold for medicinal chemists.

Physicochemical Characteristics of 5,5-Dimethylisoxazolidin-3-one

Precise experimental data for 5,5-dimethylisoxazolidin-3-one is not extensively reported. Therefore, the following table includes both fundamental constants and predicted properties based on its structure and data from analogous compounds.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₅H₉NO₂ | PubChem |

| Molecular Weight | 115.13 g/mol | PubChem |

| CAS Number | 62243-00-9 | Simson Pharma Limited |

| Appearance | Expected to be a solid at room temperature. | Analogy to similar small heterocyclic compounds. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to be soluble in polar organic solvents. | General solubility of related heterocyclic compounds. |

| Predicted XlogP | -0.1 | PubChemLite[3] |

| Hydrogen Bond Donor Count | 1 | PubChemLite[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite[3] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[4] |

Synthesis of 5,5-Dimethylisoxazolidin-3-one

The synthesis of isoxazolidinones is most commonly achieved through 1,3-dipolar cycloaddition reactions.[5][6] A plausible synthetic route to 5,5-dimethylisoxazolidin-3-one would involve the reaction of a suitable nitrone with an alkene.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 5,5-dimethylisoxazolidin-3-one.

Proposed Experimental Protocol: Synthesis of 5,5-Dimethylisoxazolidin-3-one

This protocol is a generalized procedure based on established methods for the synthesis of isoxazolidine derivatives.[5] Optimization of reaction conditions would be necessary.

Materials:

-

Nitromethane

-

Isobutylene (or a suitable precursor)

-

A suitable base (e.g., a mild organic base)

-

Dehydrating agent (e.g., molecular sieves)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

In situ Generation of the Nitrone: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nitromethane and a suitable aldehyde or ketone precursor in the anhydrous solvent.

-

Add the base and a dehydrating agent to facilitate the formation of the intermediate nitrone.

-

Cycloaddition: Introduce isobutylene into the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction mixture, and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 5,5-dimethylisoxazolidin-3-one.

Spectroscopic Characterization

The structure of 5,5-dimethylisoxazolidin-3-one would be confirmed using a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet integrating to 6H for the two magnetically equivalent methyl groups at the C5 position.

-

A singlet integrating to 2H for the methylene protons at the C4 position.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A quaternary carbon signal for the C5 atom.

-

A signal for the two equivalent methyl carbons.

-

A signal for the methylene carbon at the C4 position.

-

A carbonyl carbon signal for the C3 atom.

-

Infrared (IR) Spectroscopy

-

A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the lactam.

-

An N-H stretching band around 3200-3400 cm⁻¹.

-

C-H stretching bands for the methyl and methylene groups in the region of 2850-3000 cm⁻¹.

-

An N-O stretching vibration, which is typically weaker and can be found in the fingerprint region.

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 115.13.

-

Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or cleavage of the heterocyclic ring.

Chemical Reactivity

The chemical reactivity of 5,5-dimethylisoxazolidin-3-one is dictated by the functional groups present in the molecule.

Key Reactive Sites and Transformations

Caption: Potential chemical transformations of the 5,5-dimethylisoxazolidin-3-one core.

-

N-Functionalization: The nitrogen atom of the isoxazolidinone ring can be alkylated or acylated using appropriate electrophiles under basic conditions. This allows for the introduction of various substituents to modulate the molecule's properties.

-

Reductive N-O Bond Cleavage: The N-O bond is the weakest bond in the ring and is susceptible to reductive cleavage.[1][7] This reaction is a powerful tool in organic synthesis as it opens the ring to form γ-amino alcohols, which are valuable building blocks.[8] Common reagents for this transformation include catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or dissolving metal reductions.[7]

-

Ring-Opening Reactions: The lactam functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding β-amino acid derivative.

Applications in Drug Development

The isoxazolidinone scaffold is a privileged structure in medicinal chemistry. While 5,5-dimethylisoxazolidin-3-one itself is not a known therapeutic agent, its derivatives could be explored for various pharmacological activities. The dimethyl substitution at the 5-position can provide steric bulk, which may influence binding to biological targets and affect the metabolic stability of the molecule. By leveraging the synthetic handles on the isoxazolidinone ring, a library of derivatives can be generated and screened for biological activity in areas such as oncology, infectious diseases, and inflammation.

Conclusion

5,5-dimethylisoxazolidin-3-one is a simple yet potentially valuable heterocyclic compound. While specific experimental data is sparse, its physicochemical properties, synthesis, and reactivity can be reliably predicted based on the well-established chemistry of the isoxazolidinone class. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related molecules in synthetic and medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

-

Probing the reductive N–O bond cleavage of isoxazolidine A Effect of.... ResearchGate. Available at: [Link] (Accessed: January 14, 2026).

-

Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. Heliyon. Available at: [Link] (Accessed: January 14, 2026).

-

Al-Adhreai, A. et al. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. Heliyon, 8(6), e09746 (2022). Available at: [Link] (Accessed: January 14, 2026).

-

D'hooghe, M. et al. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2206 (2014). Available at: [Link] (Accessed: January 14, 2026).

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ARKIVOC. Available at: [Link] (Accessed: January 14, 2026).

-

PubChemLite. 5,5-dimethyl-1,2-oxazolidin-3-one. Available at: [Link] (Accessed: January 14, 2026).

-

Johnson, J. S. et al. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. The Journal of organic chemistry, 88(5), 2671-2686 (2023). Available at: [Link] (Accessed: January 14, 2026).

-

Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Journal of Chemical Research. Available at: [Link] (Accessed: January 14, 2026).

-

PubChem. 4,4-Dimethyl-1,2-oxazolidin-3-one. Available at: [Link] (Accessed: January 14, 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5,5-dimethyl-1,2-oxazolidin-3-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. 4,4-Dimethyl-1,2-oxazolidin-3-one | C5H9NO2 | CID 642151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazolidinone Core: From Serendipitous Discovery to a Scaffold of Medicinal Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolidinone ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms and a carbonyl group, represents a fascinating and often overlooked class of compounds with significant biological potential. While structurally related to the blockbuster oxazolidinone antibiotics, the isoxazolidinones possess a unique history, distinct synthetic pathways, and a diverse range of therapeutic applications. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of isoxazolidinone compounds, offering valuable insights for researchers engaged in the exploration of novel therapeutic agents.

A Tale of Two Rings: Distinguishing Isoxazolidinones from Oxazolidinones

Before delving into the history of isoxazolidinones, it is crucial to address a common point of confusion: the distinction between isoxazolidinones and their isomeric cousins, the oxazolidinones. The key difference lies in the arrangement of the heteroatoms within the five-membered ring. In an oxazolidinone , the nitrogen and oxygen atoms are separated by a carbon atom (a 1,3-relationship). In contrast, an isoxazolidinone features adjacent nitrogen and oxygen atoms (a 1,2-relationship). This seemingly subtle structural variance leads to profound differences in chemical properties, synthetic accessibility, and biological activity.

The 2-oxazolidinone scaffold is famously represented by the antibiotic linezolid, a protein synthesis inhibitor.[1] The isoxazolidinone core, on the other hand, has its own unique story, beginning with a natural product that predates the synthetic oxazolidinone drugs by several decades.

The Dawn of the Isoxazolidinone Era: The Discovery of Cycloserine

The history of isoxazolidinone compounds begins not in a synthetic chemistry lab, but with the screening of microbial fermentation broths. In 1955, a team of researchers from Merck & Co. reported the isolation of a novel antibiotic from a strain of Streptomyces orchidaceus.[2] This new compound, named D-4-amino-3-isoxazolidinone, and later known as cycloserine, exhibited significant activity against Mycobacterium tuberculosis.[2]

The discovery of cycloserine was a landmark event for several reasons:

-

It was the first example of a naturally occurring isoxazolidinone.

-

Its unique mode of action, inhibiting two key enzymes in bacterial cell wall synthesis (alanine racemase and D-alanine:D-alanine ligase), set it apart from other antibiotics of its time.

-

The structural elucidation of this relatively simple heterocycle spurred interest in the synthesis of the isoxazolidinone core.

The Genesis of a Scaffold: Early Synthetic Endeavors

The isolation of cycloserine naturally prompted synthetic chemists to develop methods for its preparation. The first total synthesis of D-4-amino-3-isoxazolidinone was a pivotal achievement, not only for confirming the structure of the natural product but also for establishing the foundational chemistry of the isoxazolidinone ring system.

A key early synthetic approach involved the cyclization of an α-amino-β-chloropropionohydroxamic acid intermediate.[3] This process, detailed in a 1958 patent, laid the groundwork for accessing the 3-isoxazolidinone core through intramolecular cyclization.[3]

General Synthetic Scheme for Early Cycloserine Synthesis

Figure 1: A simplified workflow of an early synthetic route to cycloserine, highlighting the key intermediates and reagents.[3]

This early work demonstrated that the isoxazolidinone ring could be constructed through the formation of the N-O bond via intramolecular displacement of a leaving group.

The Rise of a Powerful Tool: 1,3-Dipolar Cycloaddition

While the initial syntheses of cycloserine were groundbreaking, the broader exploration of the isoxazolidinone scaffold was revolutionized by the application of 1,3-dipolar cycloaddition reactions. This powerful synthetic methodology provides a highly versatile and convergent route to the isoxazolidine ring, which can then be further functionalized to the corresponding isoxazolidinone.

The key components of this reaction are a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). The concerted [3+2] cycloaddition of these two species directly furnishes the isoxazolidine core with good control over regioselectivity and stereoselectivity.

The 1,3-Dipolar Cycloaddition Workflow

Figure 2: The general scheme of 1,3-dipolar cycloaddition for the synthesis of the isoxazolidine core, a precursor to isoxazolidinones.

The versatility of this reaction allows for the introduction of a wide range of substituents on both the nitrone and the alkene, leading to a vast library of structurally diverse isoxazolidine and, subsequently, isoxazolidinone derivatives. This has been instrumental in exploring the structure-activity relationships (SAR) of this compound class.

Modern Synthetic Strategies and Chemical Space Expansion

Building upon the foundational methods of intramolecular cyclization and 1,3-dipolar cycloaddition, modern organic synthesis has introduced a variety of innovative strategies for constructing the isoxazolidinone core. These methods often offer improved efficiency, stereocontrol, and substrate scope.

Table 1: Overview of Key Synthetic Methodologies for Isoxazolidinones

| Method | Description | Key Features |

| Intramolecular Cyclization of Hydroxamic Acids | Cyclization of β-halo or other suitably functionalized hydroxamic acids. | A classical and direct route to the 3-isoxazolidinone ring.[3] |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrone with an alkene, followed by functional group manipulation. | Highly versatile, convergent, and allows for good stereochemical control. |

| Palladium-Mediated Cyclizations | Palladium-catalyzed carbo-etherification of unsaturated hydroxylamine substrates. | Offers complementary stereochemical outcomes to 1,3-dipolar cycloadditions. |

| Multi-component Reactions | One-pot reactions involving three or more starting materials. | High efficiency and rapid generation of molecular complexity. |

Beyond Cycloserine: The Evolving Biological Significance of Isoxazolidinones

While cycloserine remains the most clinically significant isoxazolidinone, research over the past few decades has revealed that this scaffold is far from a "one-trick pony." The synthetic versatility of the isoxazolidinone core has enabled the exploration of its potential in a wide range of therapeutic areas.

-

Antibacterial Agents: Inspired by cycloserine, medicinal chemists have designed and synthesized novel isoxazolidinone derivatives with potent activity against various bacterial strains, including drug-resistant pathogens.[4]

-

Anticancer and Antiviral Agents: The isoxazolidine ring has been utilized as a mimetic of ribose in the synthesis of nucleoside analogues, some of which have demonstrated promising anticancer and antiviral activities.

-

Anti-inflammatory and Enzyme Inhibitory Activity: Certain isoxazolidinone derivatives have been shown to possess anti-inflammatory properties and can act as inhibitors of various enzymes.

Future Perspectives and Conclusion

The journey of the isoxazolidinone compounds, from their discovery as a natural product antibiotic to their establishment as a versatile synthetic scaffold, is a testament to the interplay between natural product chemistry and synthetic innovation. While the shadow of the more famous oxazolidinone antibiotics may have historically obscured their potential, the unique chemical and biological properties of isoxazolidinones are now being increasingly recognized.

For researchers in drug discovery, the isoxazolidinone core offers a compelling starting point for the design of novel therapeutic agents. The rich history of its synthesis provides a solid foundation of chemical knowledge, while the underexplored chemical space surrounding this scaffold presents exciting opportunities for future discoveries. As our understanding of the biological targets and structure-activity relationships of isoxazolidinones continues to grow, this remarkable heterocycle is poised to play an increasingly important role in the development of new medicines.

References

-

Kuehl, F. A., Jr., Wolf, F. J., Trenner, N. R., Peck, R. L., Buhs, R. P., Howe, E., Putter, I., Hunnewell, B. D., Ormond, R., Downing, G., Lyons, J. E., Newstead, E., Chaiet, L., & Folkers, K. (1955). D-4-AMINO-3-ISOXAZOLIDONE, A NEW ANTIBIOTIC. Journal of the American Chemical Society, 77(8), 2344–2345. [Link]

- Quesnelle, C. A., Gill, P., DenBleyker, K. L., Fung-Tomc, J. C., Frosco, M. B., Martel, A., & Barrett, J. F. (2002). Isoxazolidinone antibacterial agents. Part 1: SAR of the C-5 side chain. Bioorganic & Medicinal Chemistry Letters, 12(12), 1591–1594.

- Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255.

- Plattner, P. A., & Boller, A. (1958). U.S. Patent No. 2,862,002. Washington, DC: U.S.

Sources

An In-Depth Technical Guide to 5,5-Dimethylisoxazolidin-3-one

This guide provides a comprehensive technical overview of 5,5-dimethylisoxazolidin-3-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core molecular properties, synthesis, applications, and characterization, offering field-proven insights beyond a simple data summary.

Section 1: Core Molecular Profile

5,5-Dimethylisoxazolidin-3-one, also known as 5,5-dimethyl-3-isoxazolidinone, is a five-membered heterocyclic compound belonging to the isoxazolidinone class.[1] This scaffold is a cornerstone in synthetic chemistry due to its utility as a versatile intermediate for creating more complex molecules. Its structural rigidity and potential for stereocontrolled functionalization make it an attractive building block.

The fundamental physicochemical properties of 5,5-dimethylisoxazolidin-3-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [2] |

| Molecular Weight | 115.13 g/mol | |

| CAS Number | 62243-00-9 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 85-88 °C | [3] |

| Predicted Density | 1.039 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 15.14 ± 0.40 | [3] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of isoxazolidine rings is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][5] This powerful carbon-carbon and carbon-heteroatom bond-forming reaction provides a direct and often stereocontrolled route to the isoxazolidine core.

The primary mechanism involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile). The choice of these precursors is critical as their electronic and steric properties dictate the reaction's regioselectivity and overall efficiency. For 5,5-dimethylisoxazolidin-3-one, the synthesis would logically proceed from a precursor like Ethyl 3-Methyl-2-butenoate.[3]

Protocol: Generalized Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

-

Reactant Preparation: In a suitable, dry solvent (e.g., dichloromethane or toluene), dissolve the chosen alkene.

-

Initiation of Cycloaddition: Add the nitrone to the reaction mixture. The addition is often performed dropwise at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic processes.

-

Causality Insight: The reaction's frontier molecular orbitals (HOMO of one reactant, LUMO of the other) must overlap favorably. The specific substituents on the nitrone and alkene are chosen to modulate these energy levels and enhance reaction rates and selectivity.

-

-

Reaction Monitoring: Stir the mixture for a designated period (typically 10 minutes to several hours).[5] Monitor the consumption of the starting materials via TLC. The appearance of a new spot with a different retention factor (Rf) indicates product formation.

-

Work-up and Isolation: Once the reaction is complete, evaporate the solvent under reduced pressure. The resulting crude product can then be subjected to purification.

-

Purification: Recrystallization from a suitable solvent system or purification by column chromatography on silica gel are common methods to yield the pure isoxazolidine.[5]

Section 3: Applications in Drug Discovery and Development

5,5-Dimethylisoxazolidin-3-one is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of high-value therapeutic agents.[3]

Intermediate for Pharmaceutical Synthesis

This compound is a documented precursor in the synthesis of several notable drugs:

-

Rolipram: A phosphodiesterase-4 (PDE4) inhibitor investigated for its antidepressant and anti-inflammatory properties.[3]

-

ABT-546: An Endothelin-A antagonist.[3]

The use of this specific isoxazolidinone provides a structurally defined core that can be further elaborated to build the final complex drug molecule.

Precursor for Modulators of Nitric Oxide Signaling

Perhaps its most significant application is in the synthesis of potent inhibitors of human inducible nitric oxide synthase (iNOS).[3] iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key signaling molecule. Under pathological conditions, such as chronic inflammation or septic shock, overproduction of NO by iNOS can lead to cellular damage. Therefore, selective iNOS inhibitors are a major target in drug development.

Section 4: Physicochemical and Spectroscopic Characterization (Predicted)

| Technique | Predicted Features |

| ¹H NMR | δ ~1.3-1.5 ppm: Singlet, 6H (two equivalent -CH₃ groups at C5).δ ~3.5-3.7 ppm: Singlet, 2H (-CH₂- group at C4).δ ~7.0-8.0 ppm: Broad singlet, 1H (-NH- proton). |

| ¹³C NMR | δ ~25-30 ppm: Two equivalent methyl carbons (-CH₃).δ ~45-50 ppm: Methylene carbon (-CH₂-).δ ~80-85 ppm: Quaternary carbon (-C(CH₃)₂-).δ ~170-175 ppm: Carbonyl carbon (-C=O). |

| IR Spectroscopy | ~3200 cm⁻¹: N-H stretching vibration.~1680-1700 cm⁻¹: Strong C=O (amide) stretching vibration.~2950 cm⁻¹: C-H stretching from methyl and methylene groups. |

Section 5: Handling and Safety Precautions

A specific Safety Data Sheet (SDS) for 5,5-dimethylisoxazolidin-3-one is not provided in the aggregated search results. Therefore, this compound should be handled with the standard precautions applicable to all new or uncharacterized chemical entities.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.

-

Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[3]

Conclusion

5,5-Dimethylisoxazolidin-3-one is a valuable and versatile heterocyclic building block. Its straightforward synthesis via 1,3-dipolar cycloaddition and its proven utility as a key intermediate in the creation of high-interest pharmaceutical targets, particularly iNOS inhibitors, underscore its importance in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of its properties and synthesis is essential for leveraging its full potential in the discovery of novel therapeutics.

References

- 5,5-Dimethyl-isoxazolidin-3-one CAS#: 62243-00-9, ChemicalBook.

- 5,5-Dimethyl isoxazolidinone | CAS No- 62243-00-9, Simson Pharma Limited.

- 5,5-dimethyl-1,2-oxazolidin-3-one, PubChemLite.

- Oxazolidinones as versatile scaffolds in medicinal chemistry, RSC Medicinal Chemistry.

- Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives, SpringerLink.

- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines, MDPI.

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]